molecular formula C22H25NO6 B13862903 (4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid

(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid

Cat. No.: B13862903
M. Wt: 399.4 g/mol
InChI Key: MSVWUXLRSKRKFZ-PWCSWUJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid typically involves the asymmetric hydrogenation of ketones. This process employs chiral catalysts, such as RuCl2[(S)-xylbinap][(S)daipen], under neutral to slightly basic conditions. The reaction is carried out at a substrate-to-catalyst molar ratio of 100,000 under 8 atm of H2, resulting in high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric hydrogenation processes, utilizing highly efficient chiral catalysts to ensure high turnover numbers and enantiomeric excess. The process is designed to be environmentally benign, with a focus on achieving high reactivity and selectivity .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of chiral compounds and pharmaceuticals.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Utilized in the development of anticancer drugs, such as Docetaxel, due to its ability to inhibit cell division.

    Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for Docetaxel, the compound contributes to the stabilization of microtubules, preventing their depolymerization and thereby inhibiting cell division. This mechanism is crucial for its effectiveness as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
  • (3S,4R,E)-1-(4-Anisyl)-3,7-dimethyl-3,7-octadiene-1,6-diol

Uniqueness

(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This stereochemistry is crucial for its role as an intermediate in the synthesis of chiral pharmaceuticals, ensuring high enantiomeric purity and effectiveness .

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(4R,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18-,19?/m1/s1

InChI Key

MSVWUXLRSKRKFZ-PWCSWUJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.